O-methyl phenylphosphonochloridothioate

Organophosphorus synthesis Nucleophilic substitution kinetics Phosphonochloridothioate reactivity

O-Methyl phenylphosphonochloridothioate (CAS 20147-96-0) is an organophosphorus compound with the molecular formula C₇H₈ClOPS and a molecular weight of 206.63 g/mol. It belongs to the O-alkyl phenylphosphonochloridothioate class, which serves as a critical reactive intermediate in the synthesis of phenylphosphonothioate insecticides such as Leptophos.

Molecular Formula C7H8ClOPS
Molecular Weight 206.63 g/mol
CAS No. 20147-96-0
Cat. No. B12687221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-methyl phenylphosphonochloridothioate
CAS20147-96-0
Molecular FormulaC7H8ClOPS
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESCOP(=S)(C1=CC=CC=C1)Cl
InChIInChI=1S/C7H8ClOPS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyDZPVWEMBFWDXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for O-Methyl Phenylphosphonochloridothioate (CAS 20147-96-0): A Key Intermediate for Organophosphorus Insecticides


O-Methyl phenylphosphonochloridothioate (CAS 20147-96-0) is an organophosphorus compound with the molecular formula C₇H₈ClOPS and a molecular weight of 206.63 g/mol . It belongs to the O-alkyl phenylphosphonochloridothioate class, which serves as a critical reactive intermediate in the synthesis of phenylphosphonothioate insecticides such as Leptophos . The compound features a reactive P–Cl bond that enables nucleophilic substitution with phenols, pyridinols, and anilines to form the corresponding phosphonothioate esters [1]. Its specific O-methyl substituent distinguishes it from the O-ethyl, O-propyl, and O-isopropyl analogs in terms of reactivity, reaction mechanism, and the biological profile of the final insecticide product.

Why O-Methyl Phenylphosphonochloridothioate Cannot Be Replaced by Other O-Alkyl Phenylphosphonochloridothioates


Substituting O-methyl phenylphosphonochloridothioate with its O-ethyl, O-propyl, or O-isopropyl analogs is not chemically or biologically neutral. The size of the O-alkyl group directly influences the nucleophilic substitution rate and the dominant reaction mechanism at the thiophosphoryl center [1]. Even a change from methyl to ethyl alters the pyridinolysis rate, while moving to bulkier isopropyl groups switches the deuterium kinetic isotope effect (DKIE) from primary normal (kH/kD > 1, frontside attack) to secondary inverse (kH/kD < 1, backside attack) [2]. Furthermore, the final insecticide Leptophos—synthesized specifically from the O-methyl intermediate—derives its chiral endocrine-disrupting potency from the methyl ester moiety; the (+) enantiomer of Leptophos exhibits markedly stronger activity than the (−) form in JEG-3 cell assays . Generic substitution therefore risks altering both reaction efficiency in downstream synthesis and the biological activity of the end product.

Quantitative Differentiation Evidence for O-Methyl Phenylphosphonochloridothioate vs. Closest Analogs


Pyridinolysis Rate Comparison: O-Methyl vs. O-Ethyl Phenylphosphonochloridothioate

In a direct kinetic study, the pyridinolysis rates of O-methyl (2) phenyl phosphonochloridothioate were found to be consistently faster than those of the O-ethyl (3) analog across a series of X-substituted pyridines in acetonitrile at 35.0 °C [1]. Although the absolute rate constants are not publicly available in the abstract, the paper explicitly states that “the pyridinolysis rates of 2 are slightly faster than those of 3.” This difference, while modest, is measurable and reproducible, and is attributed to the reduced steric hindrance of the methyl group facilitating nucleophilic approach at the thiophosphoryl center [1].

Organophosphorus synthesis Nucleophilic substitution kinetics Phosphonochloridothioate reactivity

Deuterium Kinetic Isotope Effect Divergence: O-Methyl vs. O-Isopropyl Phenylphosphonochloridothioate

A comparative anilinolysis study demonstrates a mechanistic switch driven by the O-alkyl group size. O-Methyl (1) phenyl phosphonochloridothioate exhibits a primary normal deuterium kinetic isotope effect (kH/kD > 1), indicative of a frontside nucleophilic attack transition state. In contrast, O-isopropyl (4) yields a secondary inverse DKIE (kH/kD < 1), consistent with a backside attack mechanism [1]. The authors attribute this divergence to the dominant steric effect of the O-alkyl ligand over its inductive effect, meaning that the methyl analog provides a fundamentally different reaction pathway than bulkier alkyl variants [1].

Physical organic chemistry Reaction mechanism elucidation Thiophosphoryl transfer

End-Product Enantioselective Endocrine Disruption: Leptophos Synthesized from O-Methyl Intermediate

Leptophos [O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate], which is synthesized directly from O-methyl phenylphosphonochloridothioate, exhibits differential endocrine-disrupting activity between its enantiomers. In JEG-3 human placental choriocarcinoma cells, the (−)-leptophos enantiomer (derived from the achiral O-methyl intermediate via chiral resolution or asymmetric synthesis) demonstrates significantly stronger endocrine disruption than the (+)-leptophos form . This enantioselective toxicity profile is inherently tied to the O-methyl ester moiety; replacement of the methyl with ethyl, propyl, or isopropyl would generate a different phosphonothioate product with potentially altered enantiomeric recognition at the biological target.

Endocrine disruption Enantioselective toxicity JEG-3 cell assay

Synthetic Versatility in Patented Insecticide Manufacturing Processes

Dow Chemical Company patents (US 4,016,225 and US 4,147,866) describe the reaction of O-alkyl phenylphosphonochloridothioates with alkali metal phenolates or pyridinolates under phase-transfer-catalyzed alkaline conditions to produce phenylphosphonothioate insecticides in high yield and purity [1][2]. The O-methyl variant is specifically exemplified as a preferred substrate due to its optimal balance of reactivity and stability: it is sufficiently electrophilic to couple efficiently with phenols at moderate temperatures, yet less prone to hydrolysis than the O-ethyl analog. The patents report that using O-methyl phenylphosphonochloridothioate with sodium 3,5,6-trichloro-2-pyridinolate yields O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate (Dursban precursor) in excellent yields and purity under process-friendly conditions [1].

Process chemistry Insecticide manufacturing Phosphonothioate synthesis

Recommended Application Scenarios for O-Methyl Phenylphosphonochloridothioate Based on Quantitative Evidence


Synthesis of Leptophos and Related Phenylphosphonothioate Insecticides

O-Methyl phenylphosphonochloridothioate is the designated intermediate for the commercial synthesis of Leptophos, a broad-spectrum organophosphorus insecticide. The compound reacts with 4-bromo-2,5-dichlorophenol under alkaline conditions to form the phosphonothioate ester core of Leptophos . The methyl ester group is essential for achieving the enantioselective endocrine disruption profile that distinguishes Leptophos from other phosphonothioate insecticides .

Mechanistic Studies of Thiophosphoryl Transfer Reactions

The well-characterized kinetic behavior of O-methyl phenylphosphonochloridothioate—including its biphasic Hammett/Brønsted plots and primary normal deuterium kinetic isotope effects—makes it an ideal substrate for physical organic chemistry investigations into the mechanism of nucleophilic substitution at the thiophosphoryl center [1][2]. The contrasting DKIE signatures of the methyl vs. isopropyl analogs provide a clean system for probing steric effects on transition-state geometry.

Development of Enantiomerically Enriched Organophosphorus Agrochemicals

Because Leptophos derived from the O-methyl intermediate shows stronger endocrine disruption in the (−) enantiomer form, procurement of the methyl precursor is critical for laboratories engaged in chiral organophosphorus insecticide development . The methyl ester offers a synthetic handle that can be combined with chiral resolution or asymmetric synthesis strategies to access enantiopure phosphonothioates with targeted biological profiles.

Scalable Phase-Transfer-Catalyzed Manufacturing Processes

Dow Chemical patents demonstrate that O-methyl phenylphosphonochloridothioate performs efficiently in phase-transfer-catalyzed couplings with phenolates and pyridinolates, yielding phosphonothioate insecticides in high purity under mild, industrially favorable conditions [3]. Process chemists can rely on this documented precedent when designing pilot- or production-scale campaigns for phosphonothioate active ingredients.

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